molecular formula C9H18O B6282864 2-methyl-2-(4-methylpentyl)oxirane CAS No. 151072-31-0

2-methyl-2-(4-methylpentyl)oxirane

Cat. No.: B6282864
CAS No.: 151072-31-0
M. Wt: 142.2
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Description

2-Methyl-2-(4-methylpentyl)oxirane, also known as isobutyl isobutylglycidyl ether, is a chemical compound with various applications in medical, environmental, and industrial research. It is an oxirane, a three-membered cyclic ether, which makes it highly reactive due to the ring strain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(4-methylpentyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methyl-2-(4-methylpentyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion of the starting materials and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylpentyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of alcohols and ethers.

Scientific Research Applications

2-Methyl-2-(4-methylpentyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2-(4-methylpentyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-methylpentyl)oxetane: Another cyclic ether with a four-membered ring, which is less reactive due to lower ring strain.

    2-Methyl-2-(4-methylpentyl)tetrahydrofuran: A five-membered cyclic ether with even lower reactivity compared to oxiranes and oxetanes.

Uniqueness

2-Methyl-2-(4-methylpentyl)oxirane is unique due to its high reactivity, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds.

Properties

CAS No.

151072-31-0

Molecular Formula

C9H18O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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